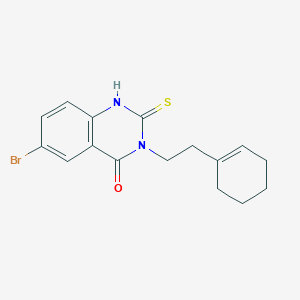
6-bromo-3-(2-cyclohex-1-en-1-ylethyl)-2-mercaptoquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromo-3-(2-cyclohex-1-en-1-ylethyl)-2-mercaptoquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C16H17BrN2OS and its molecular weight is 365.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-Bromo-3-(2-cyclohex-1-en-1-ylethyl)-2-mercaptoquinazolin-4(3H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and structure-activity relationships (SAR) based on diverse research findings.
Structural Overview
The molecular formula of this compound is C16H17BrN2OS with a molecular weight of 365.3 g/mol. The compound features a bromine atom, a cyclohexene moiety, and a mercapto group attached to a quinazolinone scaffold, which is crucial for its biological interactions .
Inhibition of Carbonic Anhydrase
Recent studies have highlighted the inhibitory effects of quinazolinone derivatives on various isoforms of human carbonic anhydrase (CA), an enzyme implicated in numerous physiological processes and diseases. The compound shows promising inhibitory activity against CA isoforms I, II, IX, and XII. For instance, derivatives similar to this compound exhibited inhibition constants (KIs) ranging from 3.1 to 740.2 nM, indicating significant potency .
| Isoform | Inhibition Constant (KIs) |
|---|---|
| CA I | 57.8 - 740.2 nM |
| CA II | 6.4 - 14.2 nM |
| CA IX | 7.1 - 93.6 nM |
| CA XII | 3.1 - 20.2 nM |
This data suggests that modifications to the quinazolinone structure can enhance selectivity and potency against specific CA isoforms.
Antitumor Activity
Quinazolinone derivatives, including those with mercapto groups, have been investigated for their antitumor properties. The presence of the mercapto group is believed to contribute to the compound's ability to induce apoptosis in cancer cells by interfering with key signaling pathways involved in cell proliferation .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Enzyme Inhibition : By inhibiting carbonic anhydrase, the compound may alter bicarbonate ion concentrations, affecting pH regulation and cellular metabolism.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that quinazolinones can modulate ROS levels in cells, which may lead to increased oxidative stress and subsequent apoptosis in cancer cells.
- Cell Cycle Arrest : Evidence indicates that these compounds can induce cell cycle arrest at various phases, particularly G0/G1 and G2/M phases, further supporting their potential as antitumor agents.
Case Studies
A notable case study involved the synthesis and evaluation of several derivatives based on the quinazolinone scaffold, including the target compound. These studies utilized molecular docking techniques to predict binding affinities and modes of interaction with CA isoforms .
Example Study Findings:
- Compound Synthesis : A series of derivatives were synthesized with varying substituents on the quinazolinone ring.
- Biological Testing : In vitro assays demonstrated that certain derivatives had enhanced inhibitory effects compared to the parent compound.
属性
IUPAC Name |
6-bromo-3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2OS/c17-12-6-7-14-13(10-12)15(20)19(16(21)18-14)9-8-11-4-2-1-3-5-11/h4,6-7,10H,1-3,5,8-9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDWFEQIGIZEKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














